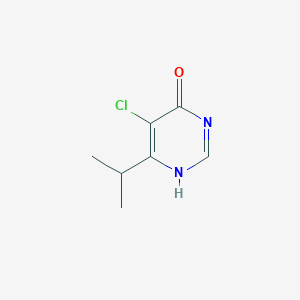

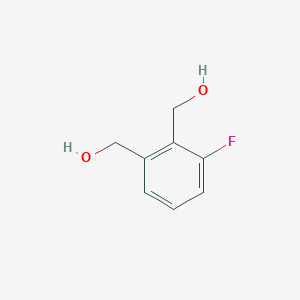

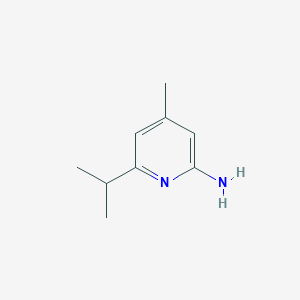

6-Isopropil-4-metilpiridin-2-amina

Descripción general

Descripción

6-Isopropyl-4-methylpyridin-2-amine is a compound of interest due to its structural characteristics and potential applications in various chemical reactions. It represents a class of aminopyridines known for their versatility in synthetic organic chemistry and potential utility in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to 6-Isopropyl-4-methylpyridin-2-amine involves elaborate steps that include the displacement of functional groups, protection and deprotection of amino groups, and selective alkylation. A notable method includes the displacement of a methylsulfinyl group from the 6-position of the pyridine ring to introduce various polar 6-substituents, elaborating 2-aminopyridines with diverse functionalities (Teague, 2008).

Molecular Structure Analysis

The molecular structure of 6-Isopropyl-4-methylpyridin-2-amine and related compounds can be analyzed through X-ray crystallography and NMR spectroscopy, providing insights into their conformation, bond lengths, and angles. These structural analyses are crucial for understanding the reactivity and properties of the molecule. While specific studies on 6-Isopropyl-4-methylpyridin-2-amine were not found, similar analyses on related compounds offer valuable insights (Rodrigues et al., 2009).

Chemical Reactions and Properties

Aminopyridines, including 6-Isopropyl-4-methylpyridin-2-amine, participate in various chemical reactions, such as nucleophilic substitution, condensation, and electrophilic addition, due to their nucleophilic nature and the presence of an amino group. These reactions are foundational for further chemical modifications and synthesis of complex molecules (Balaban et al., 2004).

Physical Properties Analysis

The physical properties of 6-Isopropyl-4-methylpyridin-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for its application in synthesis and material science. While specific data on 6-Isopropyl-4-methylpyridin-2-amine was not found, studies on similar compounds provide a basis for understanding its physical behavior (Babu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility of 6-Isopropyl-4-methylpyridin-2-amine, are crucial for its application in organic synthesis and potential pharmaceutical use. Its reactivity with nucleophiles and electrophiles, and its behavior under various conditions, are central to its utility in chemical transformations (van der Heijden et al., 2016).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

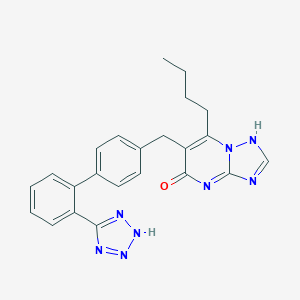

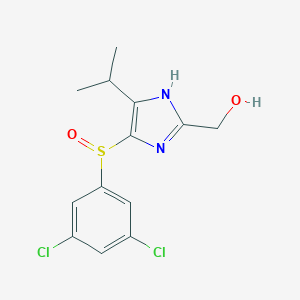

“6-Isopropil-4-metilpiridin-2-amina” se utiliza en la preparación de inhibidores de KRAS G12C, que se utilizan en el tratamiento de varios tipos de cáncer, incluyendo cáncer de páncreas, cáncer colorrectal y cáncer de pulmón .

Síntesis de fármacos

Este compuesto sirve como intermedio en la síntesis de Sotorasib (AMG-510) , un fármaco que se utiliza para el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) con un tipo específico de mutación.

Investigación química

En el campo de la investigación química, “this compound” se utiliza a menudo como un reactivo . Su estructura única lo hace útil en una variedad de reacciones químicas.

Producción industrial

Este compuesto se utiliza en la producción industrial de varios productos farmacéuticos. A menudo se sintetiza en grandes cantidades y se utiliza como bloque de construcción en la producción de moléculas más complejas .

Safety and Hazards

The safety data sheet for a similar compound, “2-Isopropyl-4-methylpyridin-3-amine”, provides information on its hazards, precautionary statements, and first aid measures . It’s important to note that safety data may vary between similar compounds and should be obtained specifically for “6-Isopropyl-4-methylpyridin-2-amine”.

Propiedades

IUPAC Name |

4-methyl-6-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZJHWXZCUMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.